

Fruquintinib combination therapy versus monotherapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fruquintinib

CAS No.: 1194506-26-7

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Efficacy Outcomes: Combination Therapy vs. Monotherapy

Study Type & Cancer Population	Regimen	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Citation
Real-world (mCRC)	Fruquintinib + PD-1 inhibitor	5.1 months	14.6 months	15.6%	80.5%	[1]
	Fruquintinib monotherapy (Historical control)	~3.7 months (FRESCO-2 trial)	~7.4 months (FRESCO-2 trial)	~1% (FRESCO-2 trial)	~56% (FRESCO-2 trial)	[2]
Retrospective Study (Advanced CRC)	Fruquintinib + Immune Checkpoint Inhibitor	7.9 months	10.0 months	Information missing	Information missing	[3]

Study Type & Cancer Population	Regimen	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Citation
	Fruquintinib monotherapy	3.9 months	10.3 months	Information missing	Information missing	[3]
Retrospective (MSS/pMMR mCRC)	Fruquintinib + PD-1/PD-L1 inhibitor	7.0 months (PD-1) / 8.3 months (PD-L1)	Information missing	7.9% (PD-1) / 20.0% (PD-L1)	74.6% (PD-1) / 60.0% (PD-L1)	[4] [5]

Key Experimental Protocols

The data in the table above is derived from rigorous clinical studies. Here are the methodologies for the key research cited:

- **Study 1: Real-world data on Fruquintinib + PD-1 inhibitors [1]**

- **Design:** A single-center, retrospective study.
- **Participants:** 77 patients with MSS/pMMR mCRC.
- **Intervention:** Patients received **fruquintinib** combined with a PD-1 inhibitor (including sintilimab, camrelizumab, etc.). **Fruquintinib** was administered orally at 3-5 mg once daily for 2 weeks on/1 week off in a 21-day cycle. PD-1 inhibitors were given intravenously on day 1 of each cycle.
- **Endpoints:** Primary endpoints were PFS and OS. Tumor response was assessed radiologically every two cycles per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

- **Study 2: Comparison with Monotherapy [3]**

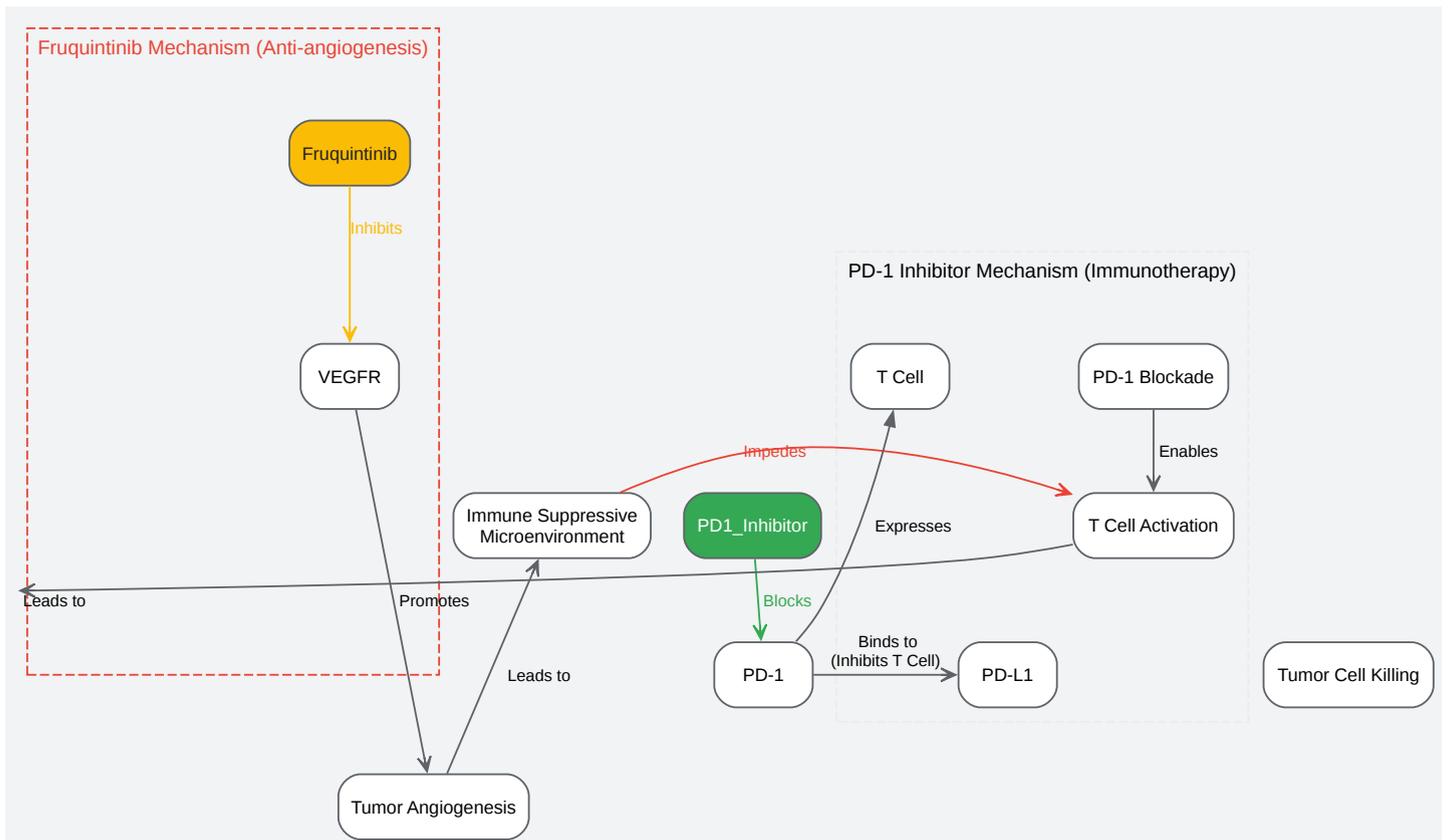
- **Design:** A retrospective study comparing two cohorts.
- **Participants:** 75 patients with advanced pMMR/MSS-type colorectal cancer.
- **Intervention:** One group received **fruquintinib** monotherapy, the other received **fruquintinib** combined with an immune checkpoint inhibitor.
- **Endpoints:** The primary endpoints were PFS and OS.

- **Study 3: Phase IV Safety Analysis [6]**

- **Design:** A subgroup analysis of a large Phase IV study (NCT04005066).
- **Participants:** 2,798 real-world patients with mCRC.
- **Intervention:** Compared safety of **fruquintinib** monotherapy (1,888 patients) versus combination therapy with chemotherapy and/or immunotherapy (910 patients).
- **Endpoints:** Safety profiles, including incidence of Treatment-Emergent Adverse Events (TEAEs) and Treatment-Related Adverse Events (TRAEs).

Mechanisms of Action and Synergy

The rationale for combining **fruquintinib** with immunotherapy is based on their complementary mechanisms of action, which can create a more favorable environment for anti-tumor activity, especially in immunologically "cold" MSS/PMMR tumors.



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Diagram: Synergistic Mechanism of **Fruquintinib** and PD-1 Inhibitor Combination. **Fruquintinib** normalizes the tumor vasculature and alleviates the immune-suppressive microenvironment, thereby enhancing the activity of PD-1 inhibitor-activated T cells [4] [7] [8].

Safety and Tolerability Profile

The combination regimen demonstrates a manageable and predictable safety profile, with adverse events being primarily related to the known effects of each drug class.

- **Common Adverse Events:** The most common treatment-related adverse events (TRAEs) for both monotherapy and combination therapy are **palmar-plantar erythrodysesthesia (PPES or hand-foot syndrome)** and **hypertension** [6]. A meta-analysis reported an incidence rate of grade 3-4 adverse events of 21% for the combination, indicating acceptable tolerability [7].
- **Monotherapy vs. Combination:** In the large phase IV safety study, grade ≥ 3 TEAEs occurred in **23.94%** of the monotherapy group and **26.06%** of the combination therapy group, suggesting only a modest increase in severe side effects with combination therapy [9] [6].
- **Management:** These toxicities are considered manageable in clinical practice. Proactive monitoring and management of blood pressure are recommended for patients receiving this combination [2].

Research Conclusions and Future Directions

- **Efficacy Summary:** Current evidence strongly suggests that combining **fruquintinib** with PD-1 inhibitors can **extend median PFS** compared to **fruquintinib** monotherapy in patients with refractory MSS/pMMR mCRC [4] [1] [3]. The benefit for overall survival is less clear and may require further investigation [3].
- **Clinical Implications:** This combination represents a promising later-line treatment strategy for a patient population with historically limited options. The **manageable safety profile** supports its potential for use in real-world settings [7] [6] [2].
- **Future Research:** While real-world and retrospective data are encouraging, large-scale, randomized Phase III trials are needed to conclusively establish the superiority of the combination over monotherapy. Future research should also focus on identifying **predictive biomarkers** to select patients most likely to benefit from this approach [7] [2].

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To cite this document: Smolecule. [Fruquintinib combination therapy versus monotherapy outcomes]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b528503#fruquintinib-combination-therapy-versus-monotherapy-outcomes>]

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